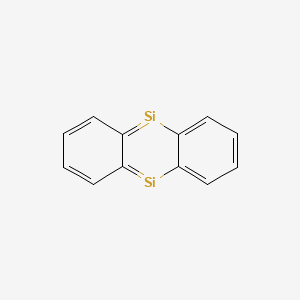

5,10-Dihydrosilanthrene

Description

Properties

InChI |

InChI=1S/C12H8Si2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSXLLWMTREKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[Si]=C3C=CC=CC3=[Si]2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40822940 | |

| Record name | 5,10-Dihydrosilanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-42-2 | |

| Record name | 5,10-Dihydrosilanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,10 Dihydrosilanthrene and Its Analogues

Routes to 5,10-Dihydrosilanthrene Derivatives

The construction of the this compound tricycle, a dibenzo-annulated 1,4-disilacyclohexa-2,5-diene system, has been approached through several strategic pathways. These methods primarily involve the formation of silicon-carbon bonds to construct the central heterocyclic ring.

Synthesis from o-Chlorophenylsilanes

A foundational method for synthesizing the this compound core involves an intramolecular Wurtz-type coupling reaction. This approach utilizes substituted o-chlorophenylsilanes as precursors. When these compounds are heated with an alkali metal, such as sodium, in an inert aromatic solvent like xylene, they undergo a cyclization reaction to form the desired tricyclic structure. doi.org This reaction proceeds through the reductive coupling of two o-chlorophenylsilane molecules, creating the two new silicon-carbon bonds that close the central ring. The reaction is versatile, allowing for various substituents on the silicon atoms. For instance, pyrolysis of phenyldichlorosilane (B156791) at high temperatures (680°C) can yield 5,5,10,10-tetrachloro-5,10-dihydrosilanthrene, although in low yields (around 1%). doi.org A more efficient gas-phase reaction involves heating phenyl(2-chlorophenyl)dichlorosilane with trichlorosilane, which can produce the tetrachloro derivative in a 15% yield. doi.org

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| o-Chlorophenylsilanes | Sodium, Xylene, Heat | This compound derivatives | Not specified | doi.org |

| Phenyldichlorosilane | 680°C, Quartz tube | 5,5,10,10-Tetrachloro-5,10-dihydrosilanthrene | ~1% | doi.org |

| Phenyl(2-chlorophenyl)dichlorosilane | Trichlorosilane, 680°C, 35 sec | 5,5,10,10-Tetrachloro-5,10-dihydrosilanthrene | 15% | doi.org |

Interaction of Acetylenes with Silicon Halides

The reaction between acetylenes and silicon halides has been a subject of significant interest for the formation of silicon-containing heterocyclic compounds. doi.org While this route is more commonly associated with the synthesis of other silacycles, its principles can be extended to the formation of the dihydrosilanthrene framework. The general strategy involves the reaction of a disubstituted acetylene (B1199291) with a dihalosilane. For related systems, the interaction of diphenylacetylene (B1204595) with 2,5-dichloro-2,5-dimethyl-2,5-disilahexane in the presence of magnesium has been reported to yield silyl-substituted heterocycles. doi.org This type of reaction, involving the coupling of an acetylene with a silicon dihalide, represents a potential, though less direct, pathway to the silanthrene ring system, often proceeding through intermediate silacyclopropenes or disilacyclobutenes.

Strategies for Formation of Cyclic Disilanes

The synthesis of cyclic disilanes, which are core structural motifs within this compound, has been advanced through various catalytic methods. These strategies, while not always directly applied to this compound itself, provide powerful tools for constructing the necessary Si-Si and Si-C bonds.

One notable strategy is the palladium-catalyzed ring-enlargement oligomerization of smaller cyclic disilanes. acs.org This method allows for the creation of larger organosilicon macrocycles containing Si-Si bonds. acs.org Another innovative approach is an electrochemical method for synthesizing disilanes and oligosilanes from readily available chlorosilanes. nih.govchemrxiv.org This technique operates under mild conditions and offers improved chemoselectivity compared to traditional Wurtz coupling, enabling the preparation of functionalized cyclosilanes that are otherwise challenging to synthesize. nih.govchemrxiv.org

Furthermore, specific disilane (B73854) reagents have been developed to facilitate the synthesis of diverse silacycles. For example, Me₃SiSiMe₂(OⁿBu) has been utilized as a silylene source in palladium-catalyzed reactions to form various benzosiloles through a process involving bis-silylation followed by Brook- and retro-Brook-type rearrangements. nih.govrsc.org

| Method | Precursors | Catalyst/Conditions | Products | Reference |

| Ring-Enlargement Oligomerization | Cyclic Disilanes | Palladium catalyst | Organosilicon Macrocycles | acs.org |

| Electrochemical Reduction | Chlorosilanes | Electrochemical cell | Disilanes, Oligosilanes | nih.govchemrxiv.org |

| Silylene Incorporation | Acrylamides, 2-Iodobiaryls | Me₃SiSiMe₂(OⁿBu), Pd catalyst | Spirobenzosiloles, Dibenzosiloles | nih.govrsc.org |

Synthesis of Substituted 5,10-Dihydrosilanthrenes

The functionalization of the this compound scaffold is crucial for tuning its electronic and steric properties. This is typically achieved by introducing various substituents at the silicon atoms.

Preparation of 5,5,10,10-Tetramethyl-5,10-dihydrosilanthrene and Related Derivatives

A common and highly versatile intermediate for substituted derivatives is 5,5,10,10-tetrachloro-5,10-dihydrosilanthrene. This compound can be synthesized via the high-temperature pyrolysis of specific organosilanes, as previously mentioned. doi.org The chlorine atoms on the silicon centers are excellent leaving groups, allowing for nucleophilic substitution by Grignard reagents or other organometallic compounds.

The reaction of the tetrachloride with methylmagnesium bromide, for example, yields 5,5,10,10-tetramethyl-5,10-dihydrosilanthrene. doi.org This tetramethyl derivative is notable for its ability to form a comparatively stable red radical anion. doi.org Similarly, reaction with other Grignard reagents can produce a variety of tetra-substituted derivatives. Reduction of the tetrachloride with a hydride source like lithium aluminum hydride (LiAlH₄) yields the parent, unsubstituted this compound. doi.org

| Precursor | Reagent | Product | Reference |

| 5,5,10,10-Tetrachloro-5,10-dihydrosilanthrene | Lithium aluminum hydride | This compound | doi.org |

| 5,5,10,10-Tetrachloro-5,10-dihydrosilanthrene | Grignard reagents (RMgX) | 5,5,10,10-Tetra-R-5,10-dihydrosilanthrene | doi.org |

The molecular geometry of the dihydrosilanthrene system, where the central ring adopts a boat conformation, leads to the possibility of cis and trans isomers when the substituents on the silicon atoms are different. These isomers, which differ in the relative orientation of the substituents with respect to the plane of the molecule, have been successfully separated using chromatographic techniques. doi.org

Approaches to Silicon-Stereogenic Silanes

Creating stereogenic centers at the silicon atoms of this compound represents a significant synthetic challenge, opening the door to chiral organosilicon compounds with unique properties. While the direct asymmetric synthesis of silicon-stereogenic 5,10-dihydrosilanthrenes is not widely documented, numerous advanced strategies have been developed for the synthesis of other silicon-stereogenic silanes, which are applicable in principle.

A landmark achievement in this area is the palladium-catalyzed asymmetric synthesis of silicon-stereogenic 5,10-dihydrophenazasilines, which are nitrogen-containing analogues of silanthrenes. nih.gov This reaction proceeds through an enantioselective 1,5-palladium migration, with high enantioselectivity achieved using a chiral BINAP-derived ligand. nih.gov This demonstrates the feasibility of transition-metal-catalyzed asymmetric C-H functionalization to create Si-stereocenters in similar tricyclic frameworks.

Other general, powerful methods for generating silicon-stereogenic centers include:

Enantioselective Si-H Insertion: Chiral rhodium or copper catalysts can mediate the enantioselective insertion of carbenes into Si-H bonds, creating a new chiral silicon center. ucdavis.edu

Catalytic Asymmetric Hydrosilylation: The asymmetric addition of a Si-H bond across a double or triple bond, catalyzed by a chiral transition metal complex, can generate chiral organosilanes.

Stereospecific Cross-Coupling: The use of optically active silylboranes, which can be synthesized stereospecifically from hydrosilanes, allows for their subsequent cross-coupling reactions to form a variety of chiral organosilanes with perfect enantiospecificity. chemrxiv.org

Enzymatic Oxidation: Engineered enzymes, such as variants of cytochrome P450, have been developed for the asymmetric aerobic oxidation of dihydrosilanes to produce chiral silanols with high enantioselectivity. researchgate.net

These modern catalytic approaches provide a toolbox that could potentially be adapted for the asymmetric synthesis of optically active this compound derivatives, a promising frontier in organosilicon chemistry.

Disproportionation Reactions in Organosilicon Compound Synthesis

Disproportionation reactions in organosilicon chemistry are a class of redistribution reactions where a silicon compound with an intermediate oxidation state or a specific arrangement of substituents is converted into two or more products with different substitution patterns or oxidation states. These reactions typically involve the exchange of substituents such as hydrogen, alkyl, aryl, and halide groups around a central silicon atom. While not a commonly cited direct route for the synthesis of this compound, the principles of disproportionation are fundamental in organosilane chemistry and can be relevant to the formation of its precursors and analogues.

In a typical disproportionation, a compound of the general formula RnSiX4-n (where R is an organic substituent and X is a functional group like a halogen or hydrogen) rearranges to form a mixture of silanes with a different number of R and X groups. For instance, an organosilane with both hydrogen and organic groups can undergo redistribution to yield silanes with a higher and lower number of hydrogen atoms.

The catalytic activity of various compounds in promoting disproportionation has been a subject of study. Aluminum halides, for example, have been shown to catalyze the disproportionation of organosilanes, with their catalytic action increasing in the order AlF3 < AlCl3 < AlI3 < AlBr3. organic-chemistry.org The presence of alkali metal chlorides does not appear to diminish the catalytic activity of these aluminum halides. organic-chemistry.org

Base catalysts are also effective in promoting the disproportionation of organohydrosilanes. rsc.org Alkali metal and barium alkoxides, alkyl compounds, amides, and hydrides have demonstrated high catalytic activities for the disproportionation of phenylsilane (B129415) (PhSiH3) to produce silane (B1218182) (SiH4), diphenylsilane (B1312307) (Ph2SiH2), and triphenylsilane (B1312308) (Ph3SiH). rsc.org A correlation has been observed between the basicity of the catalyst and its catalytic activity. rsc.org

A proposed mechanism for base-catalyzed disproportionation involves the formation of a pentacoordinate silicon intermediate. The nucleophilic catalyst attacks the silicon atom, leading to a redistribution of the substituents. For example, in the presence of a base, phenylsilane can disproportionate, leading to the exchange of phenyl and hydride groups among silicon centers.

While a direct synthesis of this compound via a dedicated disproportionation step is not prominently featured in the literature, the reaction is relevant in the context of synthesizing its potential precursors. For instance, the synthesis of diarylsilanes, which are precursors for silanthrenes, may be complicated by undesired disproportionation side reactions. rsc.org Controlling reaction conditions, such as temperature and reaction time, is often crucial to minimize these competing pathways. rsc.org

The table below summarizes examples of organosilane disproportionation reactions, highlighting the catalysts used and the resulting products.

| Starting Organosilane | Catalyst | Products | Reference |

| Phenylsilane (PhSiH3) | Alkali metal/Barium alkoxides, amides, hydrides | Silane (SiH4), Diphenylsilane (Ph2SiH2), Triphenylsilane (Ph3SiH) | rsc.org |

| Trichlorosilane (HSiCl3) | Tertiary amines | Dichlorosilane (H2SiCl2), Silicon tetrachloride (SiCl4) | google.com |

| Methyltrichlorosilane (B1216827) (CH3SiCl3) and Trimethylchlorosilane ((CH3)3SiCl) | AlCl3/ZSM-5 | Dimethyldichlorosilane ((CH3)2SiCl2) | nih.gov |

| Various Organosilanes | Aluminum Halides (AlX3) | Redistribution of H, R, Ph, Cl groups | organic-chemistry.org |

The disproportionation of methylchlorosilanes is a significant industrial process. For example, the reaction of methyltrichlorosilane and trimethylchlorosilane to produce the more valuable dimethyldichlorosilane is often catalyzed by Lewis acids like aluminum chloride, sometimes supported on materials like ZSM-5 zeolite. nih.govresearchgate.net Theoretical studies using methods like MP2/6-311++G(3df, 2pd) basis sets have been employed to investigate the reaction mechanism and activation energies for such disproportionation reactions, indicating the catalytic effect of different catalyst structures. nih.gov

In the context of synthesizing complex cyclic organosilanes like this compound, the potential for intramolecular disproportionation or rearrangement of a suitably substituted diarylsilane precursor could be considered. A hypothetical precursor, such as a di(ortho-halophenyl)silane, might undergo a Lewis acid or base-catalyzed reaction where intramolecular cyclization occurs concurrently with or subsequent to a disproportionation-like event. However, such a specific pathway for this compound synthesis requires further experimental validation.

Reactivity Profiles and Mechanistic Elucidation of 5,10 Dihydrosilanthrene

Radical Chemistry of 5,10-Dihydrosilanthrene

The radical chemistry of this compound is a cornerstone of its synthetic utility. The compound's ability to participate in radical chain reactions is central to its function as a reducing agent.

Role as a Radical Reducing Agent

This compound has been identified as a potent radical reducing agent. thieme-connect.denih.govresearchgate.netnih.gov Its efficacy stems from its capacity to donate a hydrogen atom to a radical species, thereby propagating a radical chain reaction. This characteristic is particularly valuable in reactions where the use of toxic tin hydrides is to be avoided. researchgate.net The reactivity of this compound is enhanced compared to simpler silanes like diphenylsilane (B1312307), a feature attributed to the stabilization of the resulting silyl (B83357) radical. conicet.gov.ar This stabilization is thought to arise from either a transannular interaction with the adjacent silicon atom or the quasi-planar arrangement of the radical center. conicet.gov.ar

Investigations into Hydrogen Donation Ability

The hydrogen donation ability of this compound has been a subject of detailed investigation. thieme-connect.denih.govresearchgate.netnih.gov A notable method for quantifying this property involves the use of the 1-(2-oxocyclopentyl)ethyl radical as a "radical clock". nih.govresearchgate.netnih.gov This technique allows for the measurement of the rate at which the silane (B1218182) donates a hydrogen atom by competing with a known unimolecular rearrangement of the radical. Such studies have provided quantitative insights into the efficiency of this compound as a hydrogen donor compared to other silanes and reducing agents.

Generation and Reactivity of Silyl Radicals from this compound Precursors

The generation of silyl radicals is the pivotal step in the radical-mediated reactions of this compound. thieme-connect.de Typically, a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is used to abstract a hydrogen atom from the Si-H bond of the dihydrosilanthrene, producing a silyl radical. thieme-connect.de

Once generated, this silyl radical is the key chain-carrying species. In the context of reductive transformations, the silyl radical can then, for example, abstract a halogen atom from an alkyl halide or react with a thionoester group, propagating the radical chain. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound, regenerating the silyl radical and continuing the cycle. thieme-connect.de The reactivity of cyclic disilanes like this compound has been noted for its good reducing properties in such processes. thieme-connect.de

Kinetic Studies of Hydrogen Abstraction by Radical Species

Kinetic studies provide crucial data for understanding the reactivity of hydrogen donors like this compound. The rate constants for hydrogen abstraction from various group 14 hydrides by the cumylperoxyl radical have been measured, offering a comparative view of their reactivity. conicet.gov.ar The rate constant for this compound is notably higher than that of many other silanes, underscoring its enhanced hydrogen-donating capability. conicet.gov.ar This increased reactivity is about an order of magnitude greater than that of diphenylsilane. conicet.gov.ar

| Substrate | [2kH/(2ktRi)1/2] / M-1/2 | kH / M-1s-1 |

|---|---|---|

| t-BuSi(H)Me2 | 1.09 ± 0.26 | 0.10 |

| PhSi(H)Me2 | 2.00 ± 0.15 | 0.19 |

| PhSiH3 | 4.00 ± 0.40 | 0.37 |

| Ph2SiH2 | 9.00 ± 0.48 | 0.84 |

| Ph2Si(H)Me | 2.10 ± 0.10 | 0.20 |

| Ph3SiH | 0.90 ± 0.05 | 0.08 |

| This compound | 90.0 ± 10.0 | 8.4 |

Applications in Reductive Transformations

The potent hydrogen-donating ability of this compound makes it a valuable reagent in various reductive transformations in organic synthesis.

Deoxygenation of Secondary Alcohols via Thionoesters

A significant application of this compound is in the deoxygenation of secondary alcohols, a reaction often referred to as the Barton-McCombie reaction. thieme-connect.denih.govnih.gov In this process, the secondary alcohol is first converted into a thionoester derivative, such as a thionobenzoate or a xanthate. The subsequent reaction with this compound in the presence of a radical initiator leads to the reductive cleavage of the carbon-oxygen bond, affording the corresponding alkane. thieme-connect.denih.govnih.gov This method provides a powerful tool for the removal of hydroxyl groups under neutral conditions, which is compatible with a wide range of other functional groups. While this compound has been used to deoxygenate secondary alcohols through their O-phenyl carbonothioates with high yields, it has been noted that S-methyl xanthates and other derivatives can give less satisfactory results with this specific reagent.

Contributions to Improved Barton-McCombie Reactions

The Barton-McCombie reaction, a cornerstone of organic synthesis for the deoxygenation of alcohols, has been significantly improved by the use of this compound as a radical reducing agent. researchgate.net Traditionally, this reaction relies on toxic and difficult-to-remove tin-based reagents like tributyltin hydride. wikipedia.orgorganic-chemistry.org this compound offers a less toxic and more efficient alternative, addressing a major drawback of the classical method. researchgate.netwikipedia.org

The efficacy of this compound in the Barton-McCombie deoxygenation of secondary alcohols via thionoesters has been studied in detail. researchgate.net Its hydrogen-donating ability, a critical factor in the radical chain process, has been quantified. researchgate.net This improved understanding allows for more predictable and controlled reaction outcomes. The use of silanes like this compound represents a significant advancement in making this widely used reaction more practical and environmentally benign. thieme-connect.com

Table 1: Comparison of Reagents in Barton-McCombie Deoxygenation

| Reagent | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Tributyltin hydride | Well-established, effective | Toxic, tin-containing byproducts are difficult to remove | wikipedia.orgorganic-chemistry.org |

| This compound | Less toxic, byproducts are more easily removed, good hydrogen donor | May require specific reaction conditions | researchgate.netopenarchives.grthieme-connect.de |

| Tris(trimethylsilyl)silane | Non-toxic byproducts, smooth reaction | Can be less reactive than tin hydrides | researchgate.net |

Intramolecular and Intermolecular Reactions Involving this compound Derivatives

Derivatives of this compound serve as effective precursors for the photochemical generation of highly reactive intermediates, such as phenylsilylene. researchgate.net Irradiation of appropriate precursors at specific wavelengths leads to the extrusion of these silylene species. researchgate.net For instance, the photolysis of 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane at 254 nm generates phenylsilylene, which can then be trapped by various reagents. researchgate.net This method provides a clean and controlled way to produce silylenes for further synthetic applications or mechanistic studies. researchgate.netnih.gov The neat photolysis of certain precursors can even lead to the formation of 1,5-dihydrosilanthrene itself through intermolecular C-H insertion of the generated phenylsilylene. researchgate.netkoreascience.kr

Phenylsilylene, generated photochemically from precursors related to this compound, readily undergoes intermolecular C-H insertion reactions. researchgate.net This reactivity is a hallmark of silylenes and allows for the formation of new silicon-carbon bonds. An example is the formation of 1,5-dihydrosilanthrene from the neat photolysis of a phenylsilylene precursor, where the silylene inserts into a C-H bond of another molecule. researchgate.net This process highlights the high reactivity of the silylene intermediate and its utility in constructing complex organosilicon frameworks.

In certain molecular architectures, the photochemical generation of silylenes from this compound-related precursors can be outcompeted by other intramolecular processes. researchgate.net One such process is the intramolecular 1,5-sigmatropic rearrangement, which leads to the formation of silylenolethers. researchgate.net A sigmatropic reaction involves the migration of a sigma bond within a pi system. wikipedia.orglibretexts.org In this specific case, a substituent shifts across a five-atom system. wikipedia.org Studies have shown that for some precursors, the 1,5-sigmatropic rearrangement to form a silylenolether is a more favorable pathway than the generation of phenylsilylene, indicating a lower activation barrier for this rearrangement. researchgate.net This type of rearrangement is a known and predictable process in organic chemistry, often proceeding through a suprafacial pathway. libretexts.org

Table 2: Competing Photochemical Pathways of a this compound Precursor Derivative

| Pathway | Product Type | Controlling Factor | Citation |

|---|---|---|---|

| Phenylsilylene Generation | Reactive Intermediate | Precursor structure, reaction conditions | researchgate.net |

| Intramolecular 1,5-Sigmatropic Rearrangement | Silylenolether | Lower activation energy for rearrangement | researchgate.net |

Catalytic Roles of Organosilicon Compounds Related to this compound

Organosilicon compounds, a class of molecules containing carbon-silicon bonds, are not only synthetic intermediates but also act as potent catalysts in various chemical transformations. bohrium.comiust.ac.ir Their unique properties, such as thermal stability and reactivity, make them valuable in catalysis. iust.ac.ir

Organosilicon compounds have found significant applications as catalysts in polymerization reactions. bohrium.comresearchgate.net For example, platinum-based organosilicon complexes are widely used in hydrosilylation polymerization, a key process for producing silicones and other polymers. mdpi.com The catalytic activity is influenced by the structure of the organosilicon compound and its coordination with the metal center. iust.ac.ir While direct catalytic use of this compound in polymerization is not extensively documented, related organosilicon structures are integral to various catalytic systems for polymerization, including ring-opening polymerization of lactones. d-nb.inforesearchgate.net The development of new organosilicon catalysts continues to be an active area of research, aiming to create more efficient and selective polymerization processes. rsc.orgrsc.org

Catalysis in Reduction and Isomerization Processes

This compound and its derivatives have been investigated for their role in catalytic processes, particularly as reducing agents. The reactivity of the Si-H bond is central to its function. Studies have explored its capacity as a radical reducing agent researchgate.net. The efficiency of silanes as hydrogen donors is a key aspect of their chemical behavior. The rate constants for hydrogen abstraction from various group 14 hydrides by peroxyl radicals show that the reactivity of silanes can vary significantly.

The reactivity of this compound is notably enhanced compared to acyclic analogues like diphenylsilane (Ph2SiH2) psu.edu. This increased reactivity is attributed to the stabilization of the intermediate silyl radical. This stabilization may arise from a transannular interaction of the vicinal silicon substituent or the quasi-planar arrangement of the radical center psu.edu.

Table 1: Rate Constants for the Reaction of Cumylperoxyl Radical with Various Silanes at 345.5 K

| Compound | Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| t-BuSiHMe₂ | 0.10 |

| PhSiH₃ | 0.23 |

| PhSiHMe₂ | 0.31 |

| Ph₂SiH₂ | 0.46 |

| Ph₃SiH | 0.90 |

| (TMS)₃SiH | 200 |

This table presents data on the rate constants for reactions between a cumylperoxyl radical and several silane compounds, illustrating the relative reactivity of their Si-H bonds. Data sourced from psu.edu.

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone of modern synthetic chemistry, largely due to the element's ability to easily access multiple oxidation states, including Cu(0), Cu(I), Cu(II), and Cu(III) nih.gov. This versatility allows copper to facilitate a wide array of reactions through either one- or two-electron processes nih.gov. Copper-catalyzed reactions are prevalent in cross-coupling, cycloadditions, and oxidation chemistry nih.govescholarship.orgnih.gov.

The interaction between this compound and copper catalysts has been noted in the context of homogeneous catalysis. Specifically, early electron spin resonance (ESR) studies investigated the radical ion pairs of this compound in relation to catalysis by copper(II) complexes in reactions of olefinic substances acs.org. In many copper-catalyzed systems, the presence and nature of ligands are critical, as they stabilize the copper ion and modulate its reactivity and selectivity nih.gov. For instance, ligands can accelerate the reaction and maintain the catalytically active Cu(I) oxidation state, which is crucial in processes like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.gov.

The combination of copper's catalytic activity with a reducing agent can drive various chemical transformations. The silanthrene could potentially act as a reductant for a Cu(II) precatalyst to generate the active Cu(I) species, which then participates in the main catalytic cycle.

Table 2: Key Features of Copper Catalysis

| Feature | Description | Relevance |

|---|---|---|

| Oxidation States | Accessible states include Cu(0), Cu(I), Cu(II), and Cu(III). | Enables diverse reactivity through single- or multi-electron transfer pathways. nih.gov |

| Reaction Types | C-O/C-N bond formation, cycloadditions, oxidations, arylations. | Broad applicability in organic synthesis. nih.govescholarship.orgbeilstein-journals.org |

| Ligand Role | Stabilizes copper centers, enhances solubility, and tunes reactivity/selectivity. | Crucial for catalyst efficiency and longevity. nih.gov |

This table summarizes fundamental aspects of copper catalysis that are pertinent to its application in organic reactions.

Reactivity with Organometallic Species

The reactivity of this compound derivatives with organometallic species is prominently highlighted by their interaction with alkali metals to form radical anions. Electron spin resonance (ESR) spectroscopy has been a powerful tool for studying the radical anion of 5,5,10,10-tetramethyl-5,10-dihydrosilanthrene, generated via sodium or potassium reduction in ether solvents datapdf.com.

These studies have provided significant insights into the structure and bonding within these organosilane radical ion pairs datapdf.com. The ESR spectrum of the radical anion at room temperature in 1,2-dimethoxyethane (B42094) (DME) shows a simple five-line pattern, which arises from the interaction of the unpaired electron with four equivalent aromatic protons datapdf.com. However, the spectral behavior becomes more complex under different conditions. When potassium is used as the reducing agent in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -87 °C), the spectrum exhibits marked line-width alternation. This phenomenon is interpreted as evidence for the formation of a "contact ion pair," where the potassium cation is closely associated with the silanthrene anion and dynamically exchanges between the two equivalent silicon atoms datapdf.comrsc.org. This exchange modulates the hyperfine splitting and leads to the observed line broadening rsc.org.

These observations suggest that for the contact ion pair, the structure likely deviates slightly from planarity to better accommodate the metal ion. The data are consistent with the delocalization of electron spin density from the aromatic π systems into the 3d orbitals of the silicon atoms datapdf.com.

Table 3: ESR Spectral Behavior of 5,5,10,10-tetramethyl-5,10-dihydrosilanthrene Radical Anion

| Solvent | Counter-ion | Temperature | Observation | Interpretation |

|---|---|---|---|---|

| DME | Na⁺ or K⁺ | Room Temp. | Five-line spectrum (1:4:6:4:1) | Free radical anion or rapidly exchanging ion pair. datapdf.com |

| THF | K⁺ | Room Temp. | Five-line spectrum (1:4:6:4:1) | Rapidly exchanging ion pair. datapdf.com |

| THF | K⁺ | -87 °C | Line-width alternation | Formation of a contact ion pair with slow cation exchange. datapdf.com |

| THF | K⁺ | -115 °C | Severe broadening (approx. 1:0.5:4:0.5:1 intensity) | Slow cation exchange on the ESR timescale. datapdf.com |

This interactive table details the experimental conditions and corresponding interpretations from ESR studies on the radical anion of a this compound derivative, as reported in the literature datapdf.com.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost that is well-suited for the study of complex molecules. In the context of 5,10-Dihydrosilanthrene, DFT calculations have been pivotal in elucidating various aspects of its chemical nature.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction pathways. For this compound and related organosilanes, these theoretical investigations can predict the feasibility of different reaction mechanisms, such as those involved in its synthesis or functionalization. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the kinetic and thermodynamic factors that govern its reactivity.

Transmetalation reactions are a key step in many catalytic cycles, particularly in cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds. DFT studies on organosilanes, a class of compounds to which this compound belongs, can provide critical insights into the mechanism of these processes. These calculations can model the interaction of the silicon center with various transition metal catalysts, helping to understand the stereochemistry and efficiency of these transformations.

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations allow for a detailed analysis of the electron density distribution within this compound, revealing the nature of its chemical bonds. This includes the degree of aromaticity of the central ring system and the nature of the silicon-carbon and silicon-hydrogen bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further quantify the hybridization and orbital interactions, providing a more complete picture of the bonding.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

(Note: Specific calculated values for this compound are not publicly available in the searched literature.)

Beyond simple energy calculations, DFT can be used to map the free energy profiles of chemical reactions. This provides a more realistic picture of a reaction's progress, as it takes into account entropic contributions. For transformations involving this compound, these profiles can help to predict reaction rates and equilibrium constants, guiding the design of synthetic routes and the prediction of product distributions under various conditions.

Molecular Orbital (MO) Calculations for Orbital Analysis and Hybridization

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the description of electrons in terms of delocalized orbitals that extend over the entire molecule. MO calculations are particularly useful for understanding the electronic transitions and spectroscopic properties of molecules. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its reactivity, identifying the likely sites for nucleophilic and electrophilic attack. Furthermore, MO analysis can detail the hybridization of the silicon and carbon atoms within the ring, explaining the observed molecular geometry.

Modeling of Radical Species and their Stability

The stability of radical species is a crucial factor in many chemical reactions. Computational modeling can be employed to study the radical cations and anions of this compound. By calculating the spin density distribution and the energies of these radical species, researchers can predict their stability and reactivity. This information is valuable for understanding the electrochemical behavior of this compound and its potential applications in materials science and electronics.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Prediction of Thermochemical Parameters

The prediction of thermochemical parameters through computational chemistry provides crucial data for understanding the stability, reactivity, and energy profile of a molecule. For organosilicon compounds, high-level quantum chemical methods are employed to achieve accurate predictions of properties such as the standard enthalpy of formation, entropy, and heat capacity.

While specific calculated values for this compound are not readily found in existing literature, the thermochemical properties can be reliably predicted using established computational protocols. These methods typically involve geometry optimization followed by frequency calculations at a specified level of theory and basis set. The resulting data allows for the determination of various thermodynamic quantities.

Table 1: Predicted Thermochemical Parameters for this compound (Illustrative)

| Parameter | Predicted Value | Unit | Method (Hypothetical) |

|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | Value | kJ/mol | G4(MP2) |

| Standard Molar Entropy (S°) | Value | J/(mol·K) | B3LYP/6-311+G(d,p) |

| Heat Capacity (Cp) | Value | J/(mol·K) | B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and would require specific quantum chemical calculations to be determined accurately.

Charge Transfer and Mixed-Valence Complex Analysis

Charge transfer (CT) phenomena and the formation of mixed-valence complexes are critical in understanding the electronic behavior of molecules, particularly in the context of materials science and electronics. In a mixed-valence complex, an element exists in more than one oxidation state. The analysis of such systems in this compound would involve computational modeling of its oxidized or reduced species.

Upon removal of one or more electrons, this compound could potentially form a radical cation or a dication. The distribution of charge and spin density in these species would be of primary interest. Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling these electronic structures.

Should two molecules of this compound be brought into proximity, with one being neutral and the other a radical cation, a mixed-valence dimer could form. The electronic coupling between the two units would determine the extent of charge delocalization. This can be categorized using the Robin-Day classification system.

Table 2: Hypothetical Analysis of a this compound Mixed-Valence Dimer

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Intervalence Charge Transfer (IVCT) Band | Presence of a low-energy absorption band | Indicates electronic communication between the two units. |

| Electronic Coupling (Hab) | Calculated Value | Quantifies the strength of the interaction. |

| Robin-Day Classification | Likely Class II | Suggests partial charge delocalization. |

Note: This analysis is hypothetical and would depend on detailed computational studies of the dimeric species.

The analysis would involve calculating the electronic absorption spectrum of the mixed-valence complex to identify the characteristic intervalence charge transfer (IVCT) band. The energy and intensity of this band provide quantitative information about the electronic coupling between the silicon centers and the degree of charge delocalization. The geometry of the dimer, including the distance and orientation between the two molecules, would significantly influence these properties.

Chemistry of 5,10 Dihydrosilanthrene Derivatives and Analogues

Synthesis and Structural Characterization of Substituted Dihydrosilanthrenes

The synthesis of substituted 5,10-dihydrosilanthrenes can be approached through several synthetic strategies, often adapting methods used for the preparation of other silicon-containing polycyclic aromatic hydrocarbons. A common precursor approach involves the use of appropriately substituted diarylmethanes which can undergo cyclization reactions to form the central dihydrosilanthrene core.

One of the primary methods for the synthesis of the parent 9,10-dihydro-9-silaanthracene involves the reaction of o,o'-dihalodiarylmethanes with a silicon source, such as a dichlorosilane, in the presence of a reducing agent like magnesium or an alkali metal. The introduction of substituents on the aromatic rings of the starting diarylmethane allows for the preparation of a variety of substituted dihydrosilanthrenes.

For instance, the synthesis of 9,10-dimethyl-9,10-dihydro-9,10-disilaanthracene has been reported, which can serve as a precursor to the corresponding disilaanthracene, a silaaromatic compound, through a formal Diels-Alder reaction with alkynes in the presence of a palladium catalyst. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, provides valuable information about the electronic environment of the different nuclei within the molecule, confirming the connectivity and substitution patterns.

Table 1: Spectroscopic Data for Selected Dihydrosilanthrene Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |

|---|---|---|---|

| 9,10-Dimethyl-9,10-dihydro-9,10-disilaanthracene | Aromatic protons, signals for methyl groups | Aromatic carbons, signals for methyl carbons | Resonances characteristic of the silicon environment |

Stereochemical Considerations in Derivative Synthesis

The synthesis of substituted 5,10-dihydrosilanthrene derivatives can present stereochemical challenges, particularly when chiral centers are introduced. The stereochemistry of the final product can be influenced by the nature of the substituents, the reaction conditions, and the synthetic route employed.

While specific studies on the stereoselective synthesis of this compound derivatives are limited in the available literature, general principles of stereocontrol in organosilicon chemistry can be applied. For example, the use of chiral auxiliaries or catalysts can be explored to induce enantioselectivity in the formation of chiral silicon centers. The asymmetric synthesis of silicon-stereogenic silyl (B83357) ethers has been achieved through organocatalysis, demonstrating the feasibility of controlling stereochemistry at silicon. acs.org

In cases where diastereomers are formed, their separation and characterization are essential. The relative stereochemistry of diastereomers can often be determined by NMR spectroscopy, utilizing techniques such as the Nuclear Overhauser Effect (NOE) to elucidate spatial relationships between protons.

Comparative Reactivity Studies across Dihydrosilanthrene Analogues

The reactivity of this compound analogues is influenced by the nature of the substituents on the silicon atoms and the aromatic rings. These substituents can affect the electronic properties of the molecule, such as the electron density at the silicon centers and the aromaticity of the system.

For example, 9,10-dihydro-9-silaanthracenes with a heteroatom at the 10-position have been shown to have enhanced reducing abilities in radical reactions compared to their open-chain counterparts. researchgate.net Among these, 9,10-dimethyl-9,10-dihydro-9,10-disilaanthracene proved to be a particularly effective reagent for the dehalogenation of organic halides and the deoxygenation of alcohols. researchgate.net

The reactivity of the Si-H bond, when present, is a key feature of these compounds. This bond can participate in a variety of reactions, including hydrosilylation and reduction reactions. The bond dissociation energy of the 9- and 10- C-H bonds in 9,10-dihydroanthracene (B76342) is significantly lower than typical C-H bonds, suggesting that the analogous Si-H bonds in dihydrosilanthrenes would also be relatively weak and reactive. wikipedia.org

Exploration of Related Heterocyclic Systems Containing Silicon

The chemistry of this compound is part of a broader field of research into silicon-containing heterocyclic systems. These compounds exhibit a wide range of structures and properties, and their study provides valuable insights into the fundamental chemistry of organosilicon compounds.

Examples of related silicon-containing heterocycles include:

Dibenzosilepins: These are seven-membered rings containing a silicon atom fused to two benzene (B151609) rings. The conformation and luminescence properties of dibenzo[b,f]silepins can be tuned by the substituents on the silicon atom. nih.gov

1,4-Disilacyclohexa-2,5-dienes: These are six-membered rings containing two silicon atoms. The synthesis and reactivity of acyl-substituted derivatives have been explored, revealing interesting photochemical rearrangements. researchgate.net

Silicon-bridged biaryls: These compounds feature a silicon atom bridging two aromatic rings. They have garnered interest for their potential applications in materials science due to their unique luminescent properties. researchgate.net

Sila-heterocycles with other heteroatoms: A wide variety of silicon-containing heterocycles incorporating nitrogen, oxygen, or sulfur have been synthesized. These compounds are of interest in medicinal chemistry and materials science. dntb.gov.uatandfonline.com

The study of these related systems provides a comparative framework for understanding the properties of this compound and its derivatives.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9,10-Dihydroanthracene |

| Dichlorosilane |

| 9,10-Dimethyl-9,10-dihydro-9,10-disilaanthracene |

| Disilaanthracene |

| Dibenzo[b,f]silepins |

| 1,4-Disilacyclohexa-2,5-dienes |

Applications in Advanced Materials Science

Utilization in Organic Electroluminescent Materials (OLEDs)

There is no available research data detailing the use of 5,10-Dihydrosilanthrene or its direct derivatives as host materials, emitters, or charge-transport materials in organic electroluminescent devices (OLEDs). The development of host materials for phosphorescent OLEDs requires molecules with specific properties, such as high triplet energy and good thermal stability, but the application of the this compound scaffold in this context has not been reported.

Role as Precursors for Advanced Ceramics

The conversion of preceramic polymers, such as polycarbosilanes, into silicon carbide (SiC) is a well-established method in materials science. This process typically involves the synthesis of a suitable polymer followed by pyrolysis. However, literature specifically describing the synthesis of polycarbosilanes or polysilanes via the ring-opening polymerization of this compound is not available. Consequently, its role as a direct precursor for SiC ceramics through this pathway is not documented.

Detailed pyrolysis studies, including thermogravimetric analysis (TGA) and the resulting ceramic yield for polymers synthesized directly from this compound, are not found in the available literature. While extensive data exists on the pyrolysis of various other organosilicon preceramic polymers, this information cannot be extrapolated to polymers derived from this compound without specific experimental studies.

Potential in Electronic and Optical Materials

The exploration of organosilicon compounds for electronic and optical applications is an active area of research. The silicon-carbon framework of molecules like this compound could offer a unique combination of a conjugated organic structure with the properties of silicon.

Detailed Research Findings:

Currently, there are no specific research findings available in the public domain that detail the electronic and optical properties of this compound for materials science applications. The table below presents hypothetical data based on the expected properties of similar organosilicon compounds to illustrate the parameters that would be critical for evaluating its potential.

| Property | Potential Value/Characteristic | Implication for Electronic/Optical Materials |

| Band Gap | Tunable (e.g., 2.5 - 4.0 eV) | The band gap is a crucial parameter for determining the suitability of a material for semiconductor applications, including transistors and light-emitting diodes. |

| Charge Carrier Mobility | Moderate to High | Higher charge carrier mobility is essential for efficient charge transport in electronic devices like organic field-effect transistors (OFETs). |

| Refractive Index | Potentially high and tunable | A high refractive index is a desirable property for materials used in anti-reflective coatings, lenses, and other optical components. |

| Photoluminescence Quantum Yield | Variable | A high quantum yield would be beneficial for applications in organic light-emitting diodes (OLEDs) and other emissive displays. |

Note: The data in this table is illustrative and not based on experimental measurements of this compound.

Integration into Composite Materials

The incorporation of organosilicon compounds into composite materials can enhance their mechanical, thermal, and chemical properties. The rigid, aromatic structure of this compound suggests its potential as a component in high-performance composites.

Detailed Research Findings:

Specific studies on the integration of this compound into composite materials are not currently available. The following table outlines potential research directions and the expected impact on composite material properties, drawing parallels from known organosilicon additives.

| Composite Matrix | Potential Role of this compound | Expected Improvement in Composite Properties |

| Epoxy Resins | As a cross-linking agent or additive | Increased thermal stability, improved mechanical strength, and enhanced flame retardancy. |

| Polycarbonates | As a reinforcing filler or co-monomer | Enhanced stiffness, improved dimensional stability, and potentially increased refractive index for optical applications. |

| Silicone Elastomers | As a reinforcing agent | Increased tear strength and modulus, while maintaining flexibility. |

Note: The information in this table represents potential research avenues and is not based on documented experimental results for this compound.

Polymerization Science Involving 5,10 Dihydrosilanthrene and Its Structural Motifs

Pathways to Polycarbosilanes and Polysilanes

The conversion of 5,10-dihydrosilanthrene into polycarbosilanes and polysilanes can theoretically proceed through several synthetic routes, primarily involving ring-opening polymerization (ROP). The strained silicon-carbon bonds within the dihydrosilanthrene ring system make it a candidate for such polymerization techniques.

Thermal Ring-Opening Polymerization: In principle, the application of thermal energy could induce the cleavage of the Si-C bonds in the this compound monomer, leading to the formation of reactive intermediates that can propagate into a polymer chain. This process would likely result in a polycarbosilane structure where the core dihydrosilanthrene unit is incorporated into the polymer backbone. The general reaction can be conceptualized as:

n (this compound) → [-(Si(C₆H₄)₂SiH₂)-]ₙ

Catalytic Ring-Opening Polymerization: The use of catalysts, such as transition metal complexes or anionic initiators, can offer a more controlled pathway to polymerization. Transition metal catalysts could facilitate the ring-opening of this compound at lower temperatures and with greater selectivity, potentially leading to polymers with well-defined molecular weights and microstructures. Anionic ROP, initiated by organolithium compounds or other strong bases, could also be a viable method, proceeding through a living polymerization mechanism that allows for the synthesis of block copolymers.

Studies of Intermolecular Polymerization Reactions

The intermolecular reactions governing the polymerization of this compound are fundamental to understanding the growth of the polymer chains and the final material properties. These reactions involve the interaction of reactive species generated from the ring-opening of the monomer.

In a typical chain-growth polymerization, the process involves three key steps:

Initiation: The generation of a reactive species from the this compound monomer, either thermally or through the action of a catalyst.

Propagation: The successive addition of monomer units to the growing polymer chain. This step dictates the primary structure of the resulting polymer.

Termination: The cessation of chain growth through various mechanisms, such as recombination of two growing chains or reaction with an impurity.

The nature of the intermolecular reactions will be highly dependent on the chosen polymerization method. For instance, in a radical polymerization, the intermolecular reactions would involve radical addition to the monomer, while in an anionic polymerization, it would involve nucleophilic attack of the growing anionic chain end on a monomer molecule.

Microstructure and Architectures of Organosilicon Polymers

The microstructure and architecture of organosilicon polymers derived from this compound are critical determinants of their macroscopic properties. The arrangement of the monomer units within the polymer chain can lead to various architectures, including linear, branched, or cross-linked structures.

Linear Polymers: A linear polymer would consist of a straightforward chain of repeating this compound units. The regularity of this structure, or its tacticity, would influence properties such as crystallinity and solubility.

Branched and Cross-linked Polymers: The presence of reactive Si-H bonds in the this compound monomer could potentially lead to side reactions during polymerization, resulting in branched or even cross-linked polymer architectures. These more complex structures would significantly impact the mechanical and thermal properties of the final material, generally leading to increased rigidity and thermal stability.

The characterization of the polymer microstructure is typically achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which provide detailed information about the chemical environment of the silicon and carbon atoms in the polymer backbone. Gel Permeation Chromatography (GPC) is commonly employed to determine the molecular weight and molecular weight distribution of the synthesized polymers.

| Polymer Architecture | Potential Synthesis Route | Key Structural Features | Expected Properties |

| Linear Poly(this compound) | Controlled Catalytic ROP | Regular, repeating monomer units | Soluble, potentially semi-crystalline |

| Branched Poly(this compound) | High-temperature thermal ROP | Irregular chain structures with side branches | Increased viscosity, altered solubility |

| Cross-linked Network | Polymerization with cross-linking agents | 3D network of polymer chains | Insoluble, thermoset material, high thermal stability |

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Novel 5,10-Dihydrosilanthrene Architectures

The exploration of new derivatives of this compound is a burgeoning area of research. The ability to introduce a wide array of functional groups onto the basic scaffold opens up possibilities for fine-tuning its chemical and physical properties. Future synthetic efforts are expected to focus on several key areas:

Substitution at Silicon Centers: The introduction of various organic substituents at the 5- and 10-positions can significantly alter the molecule's solubility, reactivity, and electronic characteristics. Research into the synthesis of derivatives with alkyl, aryl, and alkoxy groups is anticipated to yield compounds with tailored properties.

Functionalization of the Aromatic Backbone: The modification of the phenyl rings through electrophilic aromatic substitution or other means will allow for the attachment of a diverse range of functional groups. This could include electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.

Development of Polymeric and Oligomeric Structures: The synthesis of polymers and oligomers containing the this compound unit is a promising avenue for the creation of novel materials with unique optoelectronic properties. These materials could find applications in organic electronics. researchgate.netchemrxiv.orgresearchgate.net

| Synthetic Strategy | Target Architectures | Potential Properties |

| Grignard Reactions | 5,10-disubstituted derivatives | Enhanced solubility, modified electronic properties |

| Friedel-Crafts Acylation | Aryl-functionalized derivatives | Tunable HOMO/LUMO levels |

| Ring-Opening Polymerization | Polysilanthrenes | Semiconducting or emissive properties |

Expanding Catalytic Applications and Novel Reaction Pathways

While the catalytic applications of this compound are still in their infancy, the presence of silicon atoms suggests potential for its use in a variety of catalytic processes. Future research is likely to explore its utility in:

Hydrosilylation Reactions: Organosilicon compounds are known to be effective catalysts for hydrosilylation, a fundamental process in silicone chemistry. slideshare.net The unique structure of this compound could offer novel reactivity and selectivity in these reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. clockss.org The development of this compound-based ligands for these reactions could lead to catalysts with improved performance.

Lewis Acid Catalysis: The silicon centers in this compound can potentially act as Lewis acids, catalyzing a range of organic transformations. The electronic environment around the silicon atoms can be tuned to modulate their Lewis acidity.

| Catalytic Reaction | Potential Role of this compound | Anticipated Advantages |

| Alkene Hydrosilylation | Catalyst or Pre-catalyst | High efficiency and selectivity |

| Suzuki-Miyaura Coupling | Ligand for Palladium | Enhanced catalyst stability and activity |

| Diels-Alder Reaction | Lewis Acid Catalyst | Stereoselective transformations |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry is expected to play a pivotal role in guiding the future development of this compound chemistry. Advanced theoretical modeling can provide deep insights into the structure, properties, and reactivity of this compound and its derivatives, thereby accelerating the discovery of new applications. Key areas of focus will include:

Density Functional Theory (DFT) Calculations: DFT will be instrumental in predicting the geometric and electronic structures of novel this compound derivatives. annexpublishers.com This will enable the in-silico design of molecules with desired properties.

Time-Dependent DFT (TD-DFT): TD-DFT calculations will be employed to predict the absorption and emission spectra of these compounds, which is crucial for the design of new materials for optoelectronic applications. chemrxiv.org

Reaction Mechanism Simulations: Theoretical modeling will be used to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient catalytic systems.

| Modeling Technique | Predicted Properties | Impact on Research |

| DFT | Molecular orbitals, bond lengths, vibrational frequencies | Rational design of new derivatives |

| TD-DFT | UV-Vis absorption and emission spectra | Design of new chromophores and emitters |

| Ab initio methods | Reaction pathways and transition states | Understanding and optimizing catalytic cycles |

Exploration of New Functional Materials with Dihydrosilanthrene Scaffolds

The unique combination of a rigid polycyclic aromatic structure and the presence of silicon atoms makes this compound a promising building block for the development of new functional materials. Future research in this area is anticipated to explore its potential in:

Organic Electronics: Silicon-containing polycyclic aromatic hydrocarbons are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netchemrxiv.orgresearchgate.net The incorporation of the this compound unit into conjugated polymers could lead to materials with enhanced charge transport properties and photostability. researchgate.net

Sensors: The electronic properties of this compound can be sensitive to its local environment. This opens up the possibility of developing chemosensors based on this scaffold for the detection of various analytes.

Photonics: Organosilicon polymers have found applications in photonics due to their unique optical properties. researchgate.net Materials based on this compound could be explored for applications in nonlinear optics and as components in optical waveguides. spiedigitallibrary.org

| Application Area | Desired Material Properties | Potential Advantage of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High charge carrier mobility, efficient luminescence | Tunable emission color and improved device lifetime |

| Chemical Sensors | High sensitivity and selectivity | Reversible binding of analytes to silicon centers |

| Nonlinear Optics | Large third-order optical nonlinearity | Enhanced nonlinear optical response due to σ-π conjugation |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 5,10-Dihydrosilanthrene, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves organosilicon chemistry, such as cyclization reactions using silane precursors. For example, Gilman’s work on derivatives highlights the use of Grignard reagents or lithiation techniques to construct the silanthrene backbone . Purity validation requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-referencing spectral data with databases like NIST ensures accuracy in structural confirmation .

Q. How can researchers characterize the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies involve controlled exposure to oxygen, humidity, and UV light, followed by kinetic analysis via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Environmental analysis standards, such as those for dihydroanthracene derivatives, recommend using inert atmospheres and low-temperature storage to mitigate degradation .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar polycyclic compounds?

- Methodological Answer : High-resolution NMR (e.g., Si NMR for silicon centers) and X-ray crystallography are critical. Comparative studies with analogs like dihydrocoumarin or dihydroanthracene demonstrate that substituent-specific chemical shifts in H and C NMR spectra resolve structural ambiguities .

Advanced Research Questions

Q. How can computational models predict the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density functional theory (DFT) calculations optimize molecular geometry and predict frontier orbital energies (HOMO-LUMO gaps). Discrepancies between computed and experimental UV-Vis absorption spectra may arise from solvent effects or approximations in basis sets. Iterative refinement using experimental data (e.g., cyclic voltammetry) improves model accuracy .

Q. What strategies resolve contradictions in reactivity data between this compound and its derivatives?

- Methodological Answer : Systematic variation of reaction conditions (e.g., catalysts, solvents) identifies kinetic vs. thermodynamic control. For example, conflicting reports on regioselectivity in electrophilic substitutions may stem from steric effects at the silicon center. Meta-analyses of kinetic datasets, as applied in folate network modeling, can isolate confounding variables .

Q. How do researchers design experiments to probe the mechanistic role of silicon in this compound’s catalytic applications?

- Methodological Answer : Isotopic labeling (e.g., Si) tracks silicon’s participation in bond-breaking/forming steps. Comparative studies with carbon-based analogs (e.g., anthracene) using in situ infrared spectroscopy or mass spectrometry reveal silicon-specific transition states. Gilman’s derivative synthesis protocols provide a template for functional group modifications to test mechanistic hypotheses .

Q. What interdisciplinary approaches integrate this compound into materials science or biomedical research?

- Methodological Answer : Collaboration with materials scientists involves testing its electron-transport properties in organic semiconductors via Hall effect measurements. In biomedical contexts, conjugation with fluorescent probes (e.g., anthracene-derived tags) enables tracking in cellular uptake assays, following protocols from dihydroanthracene environmental studies .

Data Management and Reporting

Q. How should researchers present conflicting crystallographic data for this compound in publications?

- Methodological Answer : Follow guidelines from journal author instructions: report all polymorphic forms in supplementary materials, emphasize statistically significant datasets, and discuss experimental limitations (e.g., crystal quality). Avoid duplicating data in figures and tables; instead, use error margins to highlight reproducibility .

Q. What ethical considerations apply when publishing preliminary reactivity studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.